molecular formula C11H15NO B13614744 1-[4-(Dimethylamino)phenyl]cyclopropanol

1-[4-(Dimethylamino)phenyl]cyclopropanol

Cat. No.: B13614744
M. Wt: 177.24 g/mol
InChI Key: SYRUYYWKDIIBSG-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]cyclopropanol is a cyclopropane-containing organic compound featuring a hydroxyl group attached to the cyclopropane ring and a para-dimethylamino substituent on the aromatic ring. This compound is hypothesized to serve as a building block in pharmaceutical synthesis or agrochemical research, though direct literature on its applications is sparse.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]cyclopropan-1-ol

InChI

InChI=1S/C11H15NO/c1-12(2)10-5-3-9(4-6-10)11(13)7-8-11/h3-6,13H,7-8H2,1-2H3

InChI Key

SYRUYYWKDIIBSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and activity in various biological systems .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analysis

1-(4-Bromophenyl)cyclopropanol (CAS 109240-30-4)
  • Substituent : Bromine (electron-withdrawing, bulky halogen).
  • Key Differences: The bromine atom increases lipophilicity compared to the dimethylamino group, reducing solubility in polar solvents.
  • Applications: Likely used as a synthetic intermediate in organometallic chemistry or materials science.
1-[4-(Dimethylamino)phenyl]-2-thiourea (CID 2758514)
  • Core Structure: Shares the para-dimethylaminophenyl group but replaces cyclopropanol with a thiourea moiety.
  • Key Differences: Thiourea’s hydrogen-bonding capability enables interactions with biological targets (e.g., enzyme inhibition). The cyclopropanol hydroxyl group may participate in acid-base chemistry or hydrogen bonding, albeit with distinct spatial constraints.
  • Applications : Explicitly documented as a pharmaceutical intermediate and research chemical in medicinal chemistry .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Groups Applications
1-[4-(Dimethylamino)phenyl]cyclopropanol C₁₁H₁₅NO 177.24 -N(CH₃)₂ Cyclopropanol, aromatic Hypothesized: Pharma intermediates
1-(4-Bromophenyl)cyclopropanol C₉H₉BrO 213.07 -Br Cyclopropanol, aromatic Organometallic synthesis
1-[4-(Dimethylamino)phenyl]-2-thiourea C₉H₁₃N₃S 195.29 -N(CH₃)₂ Thiourea, aromatic Pharma intermediates, enzyme studies

Research Findings and Implications

  • Bromine’s electron-withdrawing effect stabilizes positive charges, favoring electrophilic substitution in its analog .
  • Reactivity and Stability: Cyclopropanol’s strained ring may undergo ring-opening reactions under acidic or thermal conditions, a property exploitable in prodrug design. Thiourea derivatives exhibit stability in hydrogen-bonding environments, critical for maintaining bioactivity .
  • Solubility and Bioavailability: Dimethylamino-substituted compounds likely exhibit higher aqueous solubility than brominated analogs, favoring pharmaceutical applications. The thiourea derivative’s solubility profile is modulated by both the dimethylamino group and thiourea’s polarity.

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